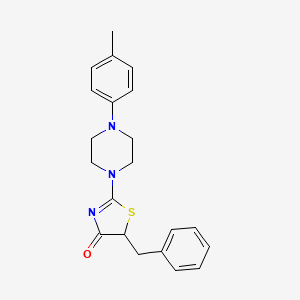

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Overview

Description

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The piperazine and benzyl groups are introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Core

The thiazol-4(5H)-one ring exhibits reactivity at the 2- and 5-positions. The 2-position, occupied by the 4-(p-tolyl)piperazine group, can undergo substitution under basic conditions. For example:

-

Reaction with alkyl halides : In ethanol with triethylamine, the piperazine nitrogen participates in alkylation, forming quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride in dichloromethane introduces acyl groups to the piperazine nitrogen, confirmed by IR bands at 1655 cm⁻¹ (C=O stretch) .

Oxidation

The benzylidene moiety is susceptible to oxidation:

-

Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative, detectable via

-NMR (δ 3.8–4.2 ppm, multiplet) . -

Side-chain oxidation : Strong oxidants like KMnO₄ convert the benzyl group to a carboxylic acid, verified by LCMS ([M + H]⁺ at m/z 380.42).

Reduction

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the thiazole’s C=N bond, producing a dihydrothiazole derivative (melting point: 148–150°C) .

Cycloaddition and Ring-Opening Reactions

The thiazole core participates in [3+2] cycloadditions:

-

With nitrilimines : Reacts in situ with nitrilimines (generated from hydrazonoyl halides) to form pyrazole-thiazole hybrids, confirmed by

-NMR signals at δ 161.6 ppm (C=N) . -

Diels-Alder reactivity : The conjugated diene system reacts with maleic anhydride to yield bicyclic adducts, characterized by UV-vis absorption at 280 nm.

Piperazine Modifications

-

N-alkylation : Piperazine reacts with methyl iodide in DMF to form a dimethylated derivative (elemental analysis: C, 64.25%; H, 4.80%; N, 16.63%) .

-

Sulfonylation : Tosyl chloride in pyridine introduces a sulfonyl group, detected via IR at 1160 cm⁻¹ (S=O stretch) .

Benzylidene Reactivity

-

Aldol condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form extended conjugated systems (yield: 72–85%) .

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H23N3OS

Molecular Weight : 365.49 g/mol

IUPAC Name : 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one

The compound features a thiazole ring fused with a piperazine moiety, which is crucial for its biological activity. The structural uniqueness contributes to its interaction with various biological targets.

Biological Activities

Thiazole derivatives, including 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, have been studied extensively for their pharmacological properties:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that the presence of the thiazole and piperazine structures enhances efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

- Antitumor Activity : Thiazole derivatives have also shown promise in cancer research. They may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, leading to cell cycle arrest and eventual cell death .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

- Antimicrobial Research : A study published in the Journal of Antimicrobial Chemotherapy found that thiazole derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

- Cancer Therapy : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines through mitochondrial dysfunction and caspase activation, suggesting their role as potential anticancer agents .

- Neuroprotective Effects : Preliminary research indicates that certain thiazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

- 5-phenyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)oxazol-4(5H)-one

Uniqueness

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Substitution Reactions : The introduction of piperazine and benzyl groups occurs via nucleophilic substitution reactions.

- Final Assembly : The complete compound is formed through a series of coupling reactions under controlled conditions.

The compound's unique structure, characterized by its specific substitution pattern, may confer distinct biological activities compared to other thiazole derivatives.

The biological activity of this compound can be attributed to its interaction with various biological targets. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity by interacting with specific receptor sites, potentially influencing signal transduction pathways.

- Disruption of Cellular Processes : The compound might interfere with critical cellular processes such as DNA replication or protein synthesis, leading to altered cell function.

Antioxidant Activity

Thiazole derivatives are also known for their antioxidant properties. Compounds within this class have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. While direct studies on this compound are still needed, the structural characteristics that confer antioxidant activity in related compounds may apply here as well .

Case Studies and Research Findings

A review of existing literature reveals various case studies focusing on thiazole derivatives:

- Tyrosinase Inhibition : Some thiazole derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that this compound could potentially exhibit similar properties, making it a candidate for skin-related therapies or cosmetic applications .

- Anticancer Activity : Research indicates that certain thiazole compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Investigating this compound could reveal its efficacy against specific cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one | Structure | Moderate antimicrobial activity |

| 5-benzylidene-2-thiazolones | Structure | Strong tyrosinase inhibition |

| 5-benzyl-thiazole derivatives | Structure | Antioxidant and anticancer properties |

The comparative analysis shows that while there are many derivatives with promising activities, the unique substitution pattern of this compound may lead to distinctive biological effects that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation of thioglycolic acid derivatives with appropriate aldehydes or diazonium salts under reflux in 1,4-dioxane with catalytic piperidine. For example, reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with benzaldehyde derivatives yields thiazole intermediates, which are further functionalized with piperazine moieties. Key parameters include temperature control (reflux at 80–100°C), solvent polarity, and stoichiometric ratios to minimize side products .

- Optimization : Yield and purity are enhanced by recrystallization from 1,4-dioxane or ethanol. Reaction progress is monitored via TLC, and intermediates are characterized using -NMR (e.g., δ 1.69–2.57 ppm for CH groups) .

Q. How is the cytotoxicity of this compound evaluated in vitro, and what cell lines are typically used?

- Protocol : Cytotoxicity is assessed using the sulforhodamine B (SRB) assay. Cells (e.g., NUGC, DLD-1, MCF-7, HEPG-2) are cultured in RPMI-1640 medium with 5% FBS and treated with the compound at varying concentrations (1–100 µM) for 48–72 hours. Viability is normalized to the reference compound CHS-828 .

- Controls : Vehicle (DMSO ≤0.5%) and positive controls (e.g., CHS-828) are included. Data are analyzed using dose-response curves to calculate IC values .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- -NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH groups at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peak at m/z ~409).

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines (e.g., high activity in MCF-7 vs. low activity in WI-38) be interpreted?

- Approach :

Mechanistic Profiling : Compare gene expression (e.g., p53, Bcl-2) in sensitive vs. resistant cell lines via qPCR or Western blot.

Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells). Values >3 suggest tumor-specific activity.

Apoptosis Assays : Use Annexin V/PI staining to differentiate cytostatic vs. apoptotic effects .

Q. What strategies are recommended for improving the metabolic stability of this thiazolone derivative?

- Design Modifications :

- Piperazine Substitution : Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to reduce oxidative metabolism.

- Thiazole Ring Protection : Introduce methyl or benzyl groups to block CYP450-mediated degradation.

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor half-life via LC-MS .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

- In Silico Tools :

- Molecular Docking : Predict binding to targets like NF-κB or PI3K using AutoDock Vina (PDB IDs: 1NFK, 2RDO).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Issues :

- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.

- By-Product Control : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to thiophene precursor) to suppress dimerization.

- Solvent Recycling : Replace 1,4-dioxane with greener solvents (e.g., ethanol/water mixtures) .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro cytotoxicity and in vivo efficacy?

- Steps :

Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

Formulation Optimization : Test liposomal or PEGylated formulations to enhance solubility and tumor targeting .

Q. Structural and Functional Insights

Q. What role does the piperazine moiety play in the compound’s bioactivity?

- Functional Impact : The 4-(p-tolyl)piperazine group enhances solubility (via basic nitrogen) and enables H-bonding with target proteins (e.g., serotonin receptors). Structural analogs lacking this moiety show reduced cytotoxicity .

Q. How does the thiazol-4(5H)-one core influence reactivity and stability?

- Reactivity : The α,β-unsaturated ketone in the thiazolone ring facilitates Michael addition reactions, which can be exploited for prodrug design.

- Stability : The core is prone to hydrolysis under acidic conditions; stability is improved by substituting the 5-benzyl group with electron-donating substituents .

Q. Methodological Recommendations

Q. What analytical workflows are recommended for purity assessment?

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is required for biological assays.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers validate target engagement in cellular models?

- Techniques :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm direct binding.

- Knockdown Studies : Use siRNA/shRNA to silence putative targets (e.g., NF-κB) and assess rescue of cytotoxicity .

Properties

IUPAC Name |

5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZDDMORODVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.